5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one
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Overview
Description
5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features both a pyrazole and a pyrrolidinone ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the formation of the pyrazole ring followed by its attachment to the pyrrolidinone moiety. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by a nucleophilic substitution reaction where the pyrazole is attached to the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyrazole or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and organometallic reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: This compound shares the pyrazole ring but differs in the attached moiety, leading to different chemical properties and applications.
Hydrazine-coupled pyrazoles: These compounds have similar pyrazole structures but are coupled with hydrazine, which alters their biological activity and chemical reactivity.
Uniqueness
5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one is unique due to the combination of the pyrazole and pyrrolidinone rings, which provides a versatile scaffold for various modifications.
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11N3O/c12-8-2-1-7(11-8)3-6-4-9-10-5-6/h4-5,7H,1-3H2,(H,9,10)(H,11,12) |
InChI Key |
OVRXWYXOIVJVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CC2=CNN=C2 |
Origin of Product |
United States |
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